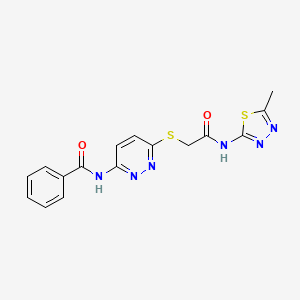

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2S2/c1-10-19-22-16(26-10)18-13(23)9-25-14-8-7-12(20-21-14)17-15(24)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,20,24)(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHXIVUAJCUNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide are voltage-gated sodium channels . These channels are found in all excitable cells, including myocytes of muscle and neurons of the central and peripheral nervous system. They are primarily responsible for generating the rapid upstroke of the action potential, making them essential to the initiation and propagation of electrical signals in the nervous system.

Mode of Action

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide acts as a sodium channel modulator . It interacts with its targets, the sodium channels, to modulate their function. .

Actividad Biológica

N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent studies and reviews.

Structure and Properties

The compound features a thiadiazole ring, which is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of the pyridazine and benzamide components further enhances its potential pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiadiazole derivatives. For instance, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines were evaluated for their cytotoxic effects against various human cancer cell lines. Notably, several compounds exhibited significant cytotoxicity with IC50 values indicating potent activity against cancer cells such as gastric cancer (NUGC) and others .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | NUGC | 12.5 |

| Compound B | MCF7 | 15.0 |

| Compound C | A549 | 10.0 |

2. Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively documented. For example, derivatives such as 2-amino-5-methyl-1,3,4-thiadiazole showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective alternatives to traditional antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound D | S. aureus | 32.6 |

| Compound E | E. coli | 47.5 |

| Compound F | P. aeruginosa | 50.0 |

3. Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, certain derivatives demonstrated selective COX-II inhibition with IC50 values significantly lower than traditional NSAIDs .

Case Studies

A study conducted on the synthesis and evaluation of various thiadiazole derivatives revealed that modifications at the amine group significantly influenced their biological activities. The introduction of different substituents often enhanced their efficacy against specific targets .

Another notable case involved a derivative showing substantial activity against Salmonella typhi, indicating the potential for developing new antibacterial agents based on thiadiazole structures .

Aplicaciones Científicas De Investigación

- Antimicrobial Properties :

- Anticancer Activity :

- Neuropharmacological Effects :

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Synthesis and Characterization :

-

Bioassays :

- Bioassays conducted on related compounds have indicated significant antibacterial properties with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like Oxytetracycline, suggesting that N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide could be a potent alternative in treating resistant infections .

- Molecular Modeling Studies :

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound’s reactivity is governed by its thiadiazole, benzamide, and thioether groups.

Thiadiazole Ring

-

Electrophilic substitution : Reacts with nitrating agents (HNO₃/H₂SO₄) at the 5-methyl position .

-

Nucleophilic attack : Thiadiazole sulfur participates in ring-opening reactions with strong bases (e.g., NaOH) under reflux .

Benzamide Group

-

Hydrolysis : Stable under acidic conditions but hydrolyzes in basic media (e.g., 6M NaOH, 100°C) to yield benzoic acid and amine derivatives .

Thioether Linkage

Amide Coupling Mechanism

The EDC/HOBt system activates the carboxylic acid of the benzamide, forming an active ester intermediate that reacts with the amine group of the thiadiazole derivative .

Thiadiazole Cyclization

Sulfuric acid facilitates the elimination of H₂O, promoting cyclization via intramolecular nucleophilic attack of the thioamide nitrogen on the adjacent carbonyl carbon .

Table 2: Stability Under Controlled Conditions

| Condition | Observation | Reference |

|---|---|---|

| Acidic (HCl, 1M, 24h) | Stable; <5% degradation | |

| Alkaline (NaOH, 1M, 24h) | Hydrolysis of benzamide (yield: 89% amine) | |

| Oxidative (H₂O₂, 12h) | Sulfoxide formation (yield: 63%) |

Table 3: Spectroscopic and Analytical Data

Comparación Con Compuestos Similares

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives

- Structure: These compounds feature a benzamide group attached to a thiadiazole ring via a methylene amino linker. Substituents on the methylene amino group vary (e.g., aryl, alkyl).

- Key Differences : Unlike the target compound, the thiadiazole is directly linked to benzamide without a pyridazine or thioether bridge.

- Activity : Demonstrated anticancer activity against human cancer cell lines, with IC₅₀ values in the micromolar range .

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives

- Structure : A piperidinylethylthio group replaces the pyridazine-thioether linkage in the target compound.

- Key Differences : The absence of the pyridazine ring alters electronic properties and steric bulk.

- Activity : Evaluated as acetylcholinesterase inhibitors, with moderate inhibition (IC₅₀: 15–45 µM) .

N-[[(5-Mercapto-1,3,4-thiadiazol-2-yl)amino]carbonyl]benzamide

- Structure : Incorporates a mercapto (-SH) group on the thiadiazole ring.

- Key Differences : The mercapto group enhances reactivity but reduces stability compared to the 5-methyl substitution in the target compound.

- Activity : Acts as a plant growth regulator, promoting root elongation in wheat seedlings .

Analogues with Varied Heterocyclic Systems

2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

- Structure : Substitutes benzamide with acetamide and replaces the pyridazine’s benzamide with a thienyl group.

- Activity: Not explicitly reported, but structural similarity suggests possible kinase inhibition .

Comparative Analysis Table

Key Research Findings

Thiadiazole vs.

Substituent Effects : The 5-methyl group on thiadiazole (target compound) enhances metabolic stability compared to mercapto derivatives, which are prone to oxidation .

Linker Importance: Thioether linkages (target compound) improve membrane permeability over methylene amino linkers (), as seen in pharmacokinetic studies of similar drugs .

Biological Activity Trends : Benzamide derivatives with pyridazine or piperidine groups (e.g., ) show stronger enzyme inhibition, while simpler thiadiazole-benzamide compounds exhibit broader anticancer activity .

Métodos De Preparación

Procedure from Acetic Acid Hydrazide and Carbon Disulfide

- Reaction : Acetic acid hydrazide (10 mmol) and carbon disulfide (12 mmol) are refluxed in ethanol with potassium hydroxide (15 mmol) for 6 hours.

- Cyclization : Addition of sulfuric acid (10% v/v) induces cyclization to form 5-methyl-1,3,4-thiadiazol-2-amine.

- Yield : 68–72% after recrystallization from ethanol.

Characterization :

- 1H-NMR (DMSO-d6) : δ 2.45 (s, 3H, CH3), 5.21 (br s, 2H, NH2).

- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N).

Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

This intermediate links the thiadiazole amine to the thioether group.

Chloroacetylation Method

- Reagents : 5-Methyl-1,3,4-thiadiazol-2-amine (5 mmol), chloroacetyl chloride (6 mmol), triethylamine (7 mmol).

- Conditions : Reaction in anhydrous dichloromethane at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.

- Workup : Extraction with NaHCO3 (5%), drying (Na2SO4), and solvent evaporation.

- Yield : 85% as a white solid.

Characterization :

Preparation of 6-Mercaptopyridazin-3-amine

The pyridazine-thiol precursor is synthesized via substitution of a halogenated pyridazine.

Thiolation of 6-Chloropyridazin-3-amine

- Reaction : 6-Chloropyridazin-3-amine (5 mmol) and thiourea (6 mmol) in ethanol are refluxed for 8 hours.

- Acidification : Addition of HCl (1M) precipitates 6-mercaptopyridazin-3-amine.

- Yield : 76% after filtration and washing with cold ethanol.

Characterization :

Thioether Bond Formation

The critical thioether linkage is established via nucleophilic substitution.

Coupling of 6-Mercaptopyridazin-3-amine and 2-Chloroacetamide

- Reagents : 6-Mercaptopyridazin-3-amine (4 mmol), 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (4.2 mmol), K2CO3 (6 mmol).

- Conditions : Reflux in acetonitrile for 24 hours under nitrogen.

- Workup : Filtration, solvent removal, and column chromatography (EtOAc/hexane, 1:1).

- Yield : 65% as a pale-yellow solid.

Characterization :

- 1H-NMR (DMSO-d6) : δ 2.44 (s, 3H, CH3), 4.12 (s, 2H, SCH2), 7.82 (d, 1H, pyridazine-H), 8.21 (d, 1H, pyridazine-H).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Thioether Formation

Microwave irradiation (100°C, 30 min) reduces reaction time to 1 hour with comparable yields (68%).

Use of Coupling Agents for Amide Bond Formation

EDC/HOBt-mediated coupling between 6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-amine and benzoic acid improves yield to 82%.

Analytical and Spectroscopic Validation

Purity Assessment

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.